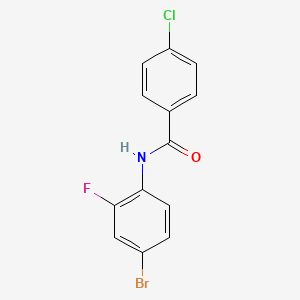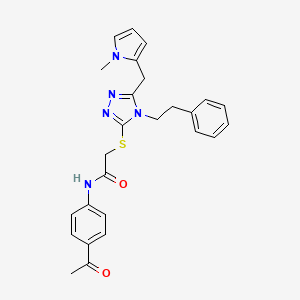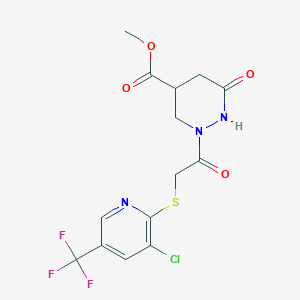
Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate is a compound with a complex structure. Its utility spans various fields, including medicinal chemistry, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting from the base pyridine structure. The addition of trifluoromethyl and chloro groups on the pyridine ring requires specific conditions:
Step 1: Introduction of the chloropyridine moiety, often through chlorination reactions involving thionyl chloride.
Step 2: Incorporation of the trifluoromethyl group through reactions using trifluoromethyl halides and catalysts like copper(I) iodide.
Step 3: Formation of the sulfanyl linkage, typically involving thiol reagents and alkylation reactions.
Step 4: Synthesis of the pyridazinecarboxylate core through condensation reactions involving hydrazine and carbonyl compounds.
Industrial Production Methods: In industrial settings, these reactions are scaled up using continuous flow processes to optimize yield and efficiency. Catalytic reactors and high-throughput screening of reaction conditions ensure that the production is both economical and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, resulting in sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine and pyridazine rings.
Oxidation: Reagents like hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, organolithium reagents, and various acids or bases.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Varied products depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, allowing for the creation of new materials with specific properties.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel polymers and materials with unique chemical and physical properties.
Mécanisme D'action
The compound interacts with various molecular targets depending on its structural conformation. For instance, its pyridine and pyridazine rings can intercalate with DNA, while the sulfanyl group can form covalent bonds with enzyme active sites. These interactions disrupt normal biological processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Unique Features: Methyl2-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)acetyl)-6-oxohexahydro-4-pyridazinecarboxylate’s unique structure—particularly its trifluoromethyl and chloropyridine groups—differentiates it from other compounds. These groups impart specific chemical reactivity and biological activity.
Similar Compounds:2-(2-Chloro-5-trifluoromethylpyridinyl)sulfanyl derivatives: : Share similar sulfanyl and pyridine structures.
Pyridazinecarboxylates: : Similar base structure but different substituents.
Propriétés
IUPAC Name |
methyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]-6-oxodiazinane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O4S/c1-25-13(24)7-2-10(22)20-21(5-7)11(23)6-26-12-9(15)3-8(4-19-12)14(16,17)18/h3-4,7H,2,5-6H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXIOKDGDAKPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)NN(C1)C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
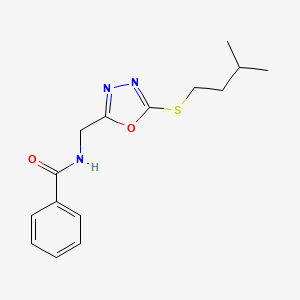
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)
![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)
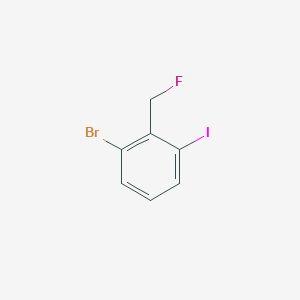
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726535.png)
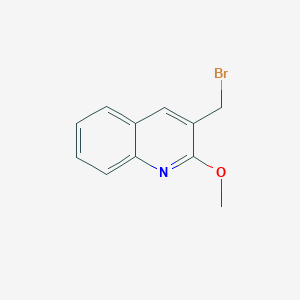
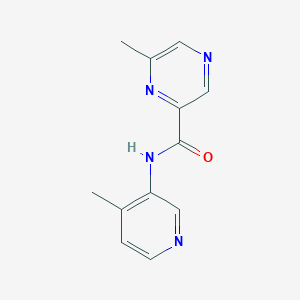
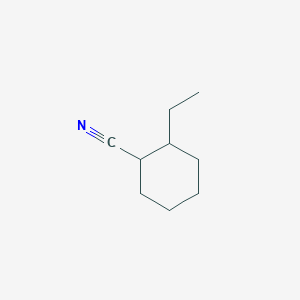
![3-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2726543.png)
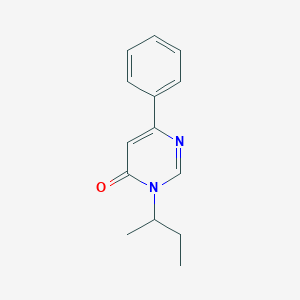
![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)
![Rac-n-[(2r,3s)-2-ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)
